3-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one
Description
3-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one (CAS: 1774887-92-1) is a brominated pyridinone derivative featuring a 4-fluorobenzyl substituent at the N1 position of the pyridin-2(1H)-one core. Its molecular formula is C₁₂H₉BrFNO, with a molecular weight of 282.11 g/mol . The compound is of interest in medicinal chemistry due to the bioactivity often associated with pyridin-2(1H)-one scaffolds, particularly in anti-allodynic and antibacterial applications .
Properties
IUPAC Name |
3-bromo-1-[(4-fluorophenyl)methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO/c13-11-2-1-7-15(12(11)16)8-9-3-5-10(14)6-4-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMAHXPEAYYOJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)Br)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one typically involves the bromination of 1-(4-fluorobenzyl)pyridin-2(1H)-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The pyridinone core can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Substituent Variations in Pyridin-2(1H)-one Derivatives
The following table summarizes key structural analogs and their distinguishing features:
Biological Activity
3-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring bromine and fluorine substituents, suggests a range of interactions with biological targets, making it a candidate for further research in pharmacology and therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine and fluorobenzyl groups is believed to enhance the compound's binding affinity, which may lead to significant biological effects.
Potential Targets:
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It could interact with neurotransmitter receptors, influencing neurological functions.
Antimicrobial Activity
Research indicates that pyridin-2(1H)-one derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported minimal inhibitory concentration (MIC) values indicating strong antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Analgesic Effects
In vivo studies using rat models have demonstrated that certain pyridin-2(1H)-ones possess analgesic properties. For example, analogs have been shown to inhibit the p38α MAPK pathway, which is associated with pain hypersensitivity . This suggests that this compound may also exhibit similar effects, potentially offering new avenues for pain management therapies.
Case Studies
- Anti-allodynic Activity : In a study involving inflammatory pain models, derivatives of pyridin-2(1H)-ones were evaluated for their ability to prevent mechanical allodynia. The most active compounds significantly reduced pain responses in treated rats .
- Enzyme Interaction Studies : Biochemical assays have been employed to investigate the interaction of this compound with various enzymes. Results indicated that the compound could modulate enzyme activity, which is critical for understanding its therapeutic potential .
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
